molecular formula C13H23NO2 B1670168 Decyl cyanoacetate CAS No. 17686-43-0

Decyl cyanoacetate

Cat. No.: B1670168
CAS No.: 17686-43-0
M. Wt: 225.33 g/mol
InChI Key: FEPOSCQQECTWHH-UHFFFAOYSA-N
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Description

Decyl cyanoacetate is an organic compound with the molecular formula C₁₃H₂₃NO₂. It is a member of the cyanoacetate family, characterized by the presence of a cyano group (–CN) and an ester group (–COO–). This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of cyanoacetic acid with decanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Decyl cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Condensation Reactions: The active methylene group in this compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and decanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Various cyanoacetate derivatives.

    Condensation: β-keto esters or β-diketones.

    Hydrolysis: Cyanoacetic acid and decanol.

Scientific Research Applications

Decyl cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of decyl cyanoacetate involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano group acts as an electron-withdrawing group, making the methylene carbon more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

  • Methyl cyanoacetate
  • Ethyl cyanoacetate
  • Benzyl cyanoacetate
  • Cyclohexyl cyanoacetate

Comparison: Decyl cyanoacetate is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and increased hydrophobicity compared to shorter-chain cyanoacetates like methyl or ethyl cyanoacetate. This makes this compound more suitable for applications requiring non-polar solvents or hydrophobic environments.

Properties

IUPAC Name

decyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H23NO2/c1-2-3-4-5-6-7-8-9-12-16-13(15)10-11-14/h2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPOSCQQECTWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20170198
Record name Decyl cyanoacetate
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Molecular Weight

225.33 g/mol
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CAS No.

17686-43-0
Record name Decyl 2-cyanoacetate
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Record name Decyl cyanoacetate
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Record name Decyl cyanoacetate
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Synthesis routes and methods I

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), decyl alcohol (206 g; 1.30 mol) and methanesulfonic acid (0.47 g; 0.005 mol) were introduced into a 500 ml flask under a nitrogen atmosphere. The mixture was warmed slowly to a maximum temperature of 130° C., while gradually reducing the pressure to about 10 mm of Hg. Water was continuously removed from the distillates (bp 60-65° C./50 mm of Hg) and the organic layer of decyl alcohol was returned to the flask until the reaction was complete. After distilling off the unreacted decyl alcohol, the decyl cyanoacetate (bp 143° C./1 mm of Hg) was isolated as a clear liquid. The yield was 219 g (97% of theoretical) with a purity of >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyanoacetic acid (20.85 g, 0.245 mol) was added to decanol (47 mL, 0.25 mol) and methane sulfonic acid (0.5 mL, 7.8 mmol), followed by heating under reduced pressure while removing the water by-product through the use of a dean stark trap. The reaction was cooled upon completion, providing the title compound in quantitative yield.
Quantity
20.85 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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